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Executive Summary: (S,R)-CFT8634 is an orally bioavailable, potent, and selective

heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), developed as a

potential therapeutic for cancers with a synthetic lethal dependency on BRD9. These cancers

primarily include synovial sarcoma, characterized by the SS18-SSX fusion gene, and other

solid tumors with null mutations in the SMARCB1 gene. CFT8634 functions as a Bifunctional

Degradation Activating Compound (BiDAC™), a type of Proteolysis Targeting Chimera

(PROTAC), which recruits the Cereblon (CRBN) E3 ubiquitin ligase to BRD9, leading to its

ubiquitination and subsequent degradation by the proteasome. Preclinical studies

demonstrated robust in vitro and in vivo activity, including potent BRD9 degradation in cancer

cell lines and significant, durable tumor regression in patient-derived xenograft (PDX) models.

These promising results led to a Phase 1/2 clinical trial (NCT05355753). However, the trial was

discontinued as the molecule, despite being well-tolerated and achieving robust BRD9

degradation in patients, did not demonstrate sufficient single-agent efficacy in the heavily pre-

treated patient population. This document provides a comprehensive technical overview of

CFT8634, detailing its mechanism of action, preclinical data, clinical development, and

associated experimental methodologies.

Introduction to BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical SWI/SNF

(ncBAF) chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating

gene expression by altering chromatin architecture.[3][4] In specific cancer contexts, genetic

alterations can create a dependency on BRD9 for survival and proliferation.
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Notably, in synovial sarcoma, a rare and aggressive soft tissue cancer, a characteristic

chromosomal translocation results in an SS18-SSX fusion protein.[5] This fusion protein

disrupts the function of the canonical BAF (cBAF) complex, leading to a synthetic lethal

dependency on the BRD9-containing ncBAF complex for tumor cell survival. A similar

dependency is observed in other cancers characterized by the loss of SMARCB1 (also known

as SNF5, INI1, or BAF47), a core subunit of the SWI/SNF complex. These SMARCB1-null

tumors include malignant rhabdoid tumors, epithelioid sarcoma, and poorly differentiated

chordomas.

Early efforts to target BRD9 with small molecule inhibitors that block its bromodomain—the

"reader" domain that recognizes acetylated lysines on histones—were largely ineffective in

killing cancer cells. This suggested that the scaffolding function of BRD9 within the ncBAF

complex, mediated by other domains, is critical for its oncogenic role. This realization shifted

the therapeutic strategy from inhibition to degradation, leading to the development of PROTACs

like CFT8634.

(S,R)-CFT8634: A BiDAC™ Degrader of BRD9
CFT8634 is an orally bioavailable heterobifunctional molecule, also referred to as a BiDAC™

(Bifunctional Degradation Activating Compound), designed to selectively induce the

degradation of BRD9. It is composed of three key components: a ligand that binds to BRD9, a

ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker connecting

the two. This design allows CFT8634 to act as a molecular bridge, bringing BRD9 into close

proximity with the cell's natural protein disposal machinery.

Mechanism of Action
CFT8634 leverages the ubiquitin-proteasome system (UPS) to eliminate BRD9 from cancer

cells. The process is catalytic and can be summarized in the following steps:

Ternary Complex Formation: CFT8634 simultaneously binds to BRD9 and the CRBN

substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, forming a ternary BRD9-

CFT8634-CRBN complex.

Ubiquitination: The formation of this complex brings BRD9 into proximity with the E3 ligase,

which facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2)
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to lysine residues on the surface of BRD9.

Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by

the 26S proteasome.

Recycling: After inducing degradation, CFT8634 is released and can bind to another BRD9

protein, enabling a single molecule of the degrader to induce the destruction of multiple

target protein molecules.

This degradation-based approach, unlike inhibition, eliminates the entire protein, including its

scaffolding functions, which is believed to be crucial for overcoming the limitations of previous

BRD9-targeted therapies.
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Caption: Mechanism of Action for CFT8634-mediated BRD9 degradation.
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Preclinical Evidence
CFT8634 underwent extensive preclinical evaluation, demonstrating high potency, selectivity,

and anti-tumor activity in relevant cancer models.

In Vitro Studies
In vitro experiments confirmed that CFT8634 rapidly and potently degrades BRD9 in a

concentration-dependent manner, specifically in cancer cells with SMARCB1 perturbations.

The compound was highly selective, effectively degrading BRD9 with minimal impact on other

bromodomain proteins like BRD4. This selective degradation translated to impaired cancer cell

growth in long-term proliferation assays.

Parameter Value Cell Line / Context Reference(s)

DC₅₀ (Degradation) 2 nM
Synovial Sarcoma

Cell Line

DC₅₀ (Degradation) 3 nM Not Specified

Eₘₐₓ (Degradation)
4% (Remaining

Protein)
Not Specified

BRD4 DC₅₀ >10 µM Not Specified

BRD4 Eₘₐₓ
75% (Remaining

Protein)
Not Specified

Table 1: Summary of in vitro potency and selectivity of CFT8634.

In Vivo Studies
Oral administration of CFT8634 in animal models showed favorable pharmacokinetic

properties, including good oral bioavailability and dose-proportional exposure. In tumor-bearing

mice, CFT8634 treatment led to robust, dose-dependent degradation of BRD9 within the tumor

tissue, which correlated with significant anti-tumor activity.
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Species Clearance Oral Bioavailability Reference(s)

Mouse 6 mL/min/kg 74%

Rat 22 mL/min/kg 83%

Table 2: Pharmacokinetic parameters of CFT8634 in preclinical species.

Efficacy was demonstrated in two patient-derived xenograft (PDX) models of synovial sarcoma:

PDX SA13412 (SS18-SSX1 fusion): Showed robust and durable tumor regression. Notably,

after an 89-day treatment period followed by a 51-day observation period, no tumor regrowth

was observed.

PDX 310 (SS18-SSX2 fusion): Also demonstrated a robust efficacy response.

Studies in Multiple Myeloma
Beyond its primary targets, the therapeutic potential of CFT8634 was explored in multiple

myeloma (MM). Preclinical data showed that CFT8634 has anti-proliferative activity in a subset

of MM cell lines, which translated to tumor growth inhibition in MM xenograft models at clinically

relevant exposures. Interestingly, CFT8634 demonstrated synergy when combined with

pomalidomide, a standard-of-care immunomodulatory agent that also utilizes CRBN.

Pharmacodynamic analyses confirmed that the two drugs did not interfere with each other's

ability to degrade their respective targets (BRD9 and IKZF1/3).

Clinical Development (NCT05355753)
The strong preclinical data supported the advancement of CFT8634 into a first-in-human

Phase 1/2 clinical trial.

Trial Design and Objectives
The NCT05355753 trial was an open-label, non-randomized study designed to evaluate

CFT8634 in patients with locally advanced or metastatic SMARCB1-perturbed cancers,

including synovial sarcoma and SMARCB1-null tumors, who had received prior systemic

therapy.
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Primary Objectives: To assess the safety and tolerability of CFT8634 and determine the

recommended Phase 2 dose (RP2D).

Secondary Objectives: To characterize the pharmacokinetic (PK) and pharmacodynamic

(PD) profiles and to evaluate preliminary anti-tumor activity based on RECIST 1.1 criteria.

The study began with a dose-escalation phase, with plans to expand into specific cohorts for

synovial sarcoma and SMARCB1-null tumors once the RP2D was established.

Phase 1: Dose Escalation

Phase 2: Dose Expansion (Planned)
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Caption: High-level overview of the planned CFT8634 Phase 1/2 clinical trial design.

Summary of Clinical Findings and Discontinuation
As of August 2023, 32 patients had been enrolled across six dose-escalation cohorts.

Pharmacokinetic data from the trial demonstrated dose-proportional plasma exposure in

patients. Furthermore, pharmacodynamic analysis of patient tumor samples confirmed robust

BRD9 degradation, establishing clinical proof-of-mechanism.

The drug was reported to be well-tolerated. However, despite achieving high levels of target

degradation, CFT8634 did not demonstrate sufficient single-agent anti-tumor efficacy in the

heavily pre-treated patient population. Consequently, in November 2023, C4 Therapeutics
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announced the discontinuation of the CFT8634 program. Enrollment in the trial was halted, with

plans to close the study by the first quarter of 2024.

Experimental Methodologies
The preclinical evaluation of CFT8634 involved a series of standard and specialized assays for

characterizing a PROTAC molecule.

Protein Degradation and Selectivity Assays
Objective: To quantify the potency (DC₅₀) and extent (Eₘₐₓ) of CFT8634-induced BRD9

degradation and assess its selectivity against other proteins.

Protocol Outline:

Cell Culture: Cancer cell lines (e.g., synovial sarcoma lines) are cultured under standard

conditions.

Compound Treatment: Cells are treated with a range of concentrations of CFT8634 or a

vehicle control for a specified time period (e.g., 2-24 hours).

Lysis: Cells are harvested and lysed to extract total protein.

Quantification: BRD9 protein levels are quantified. This can be done using various

methods:

Western Blotting: A semi-quantitative method using antibodies specific to BRD9 and a

loading control (e.g., GAPDH, β-actin).

HiBiT Lytic Detection System: A quantitative method where cells express a target

protein tagged with a small peptide (HiBiT). Upon cell lysis and addition of a detection

reagent, a luminescent signal is produced that is proportional to the amount of tagged

protein remaining.

Mass Spectrometry: A global proteomics approach to confirm the selectivity of

degradation across the entire proteome.
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Data Analysis: Protein levels are normalized to the vehicle control, and the data is fitted to

a dose-response curve to determine DC₅₀ and Eₘₐₓ values.

Cell Proliferation Assays
Objective: To determine the effect of BRD9 degradation on the long-term growth and viability

of cancer cells.

Protocol Outline:

Cell Seeding: Cells are seeded at a low density in multi-well plates.

Compound Treatment: Cells are treated with various concentrations of CFT8634.

Incubation: Plates are incubated for an extended period (e.g., 7-14 days) to allow for

multiple cell divisions.

Viability Measurement: Cell viability is assessed using reagents like CellTiter-Glo®

(measures ATP levels) or by staining with crystal violet and measuring absorbance.

Data Analysis: Viability data is normalized to vehicle-treated cells to calculate IC₅₀ or GR₅₀

values.

In Vivo Xenograft Studies
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of

CFT8634 in a living organism.

Protocol Outline:

Model Generation: Immunocompromised mice are implanted with human cancer cells (cell

line-derived xenograft, CDX) or fragments of a patient's tumor (patient-derived xenograft,

PDX).

Tumor Growth: Tumors are allowed to grow to a specified size.

Treatment: Mice are randomized into groups and treated orally with CFT8634 at different

dose levels and schedules (e.g., once daily) or a vehicle control.
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Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with

calipers. Mouse body weight is monitored as an indicator of toxicity.

Pharmacodynamic Assessment: At specified time points after dosing, tumors and plasma

can be collected to measure CFT8634 concentration (PK) and BRD9 protein levels (PD)

via methods like Western blot or LC-MS/MS.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in

tumor volume in treated groups versus the control group.
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Caption: A generalized workflow for the preclinical to clinical evaluation of CFT8634.
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Conclusion and Future Directions
(S,R)-CFT8634 is a well-characterized BRD9 degrader that successfully translated strong

preclinical rationale into clinical development. The program validated the BiDAC™ platform's

ability to create orally bioavailable degraders that achieve robust and selective target

degradation in patients. However, the lack of single-agent efficacy in late-stage synovial

sarcoma and SMARCB1-null tumors highlights the significant challenge of treating heavily pre-

treated, aggressive cancers.

The discontinuation of the CFT8634 trial underscores that potent target degradation, while

necessary, may not be sufficient for clinical benefit in all contexts. Future research into BRD9

degradation could explore its use in less advanced disease, in combination with other therapies

as suggested by the preclinical multiple myeloma data, or in other cancer types with potential

BRD9 dependencies. The learnings from CFT8634 provide valuable insights for the broader

field of targeted protein degradation as it continues to evolve and identify the optimal strategies

for translating this powerful modality into transformative cancer medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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